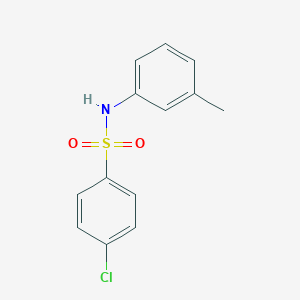

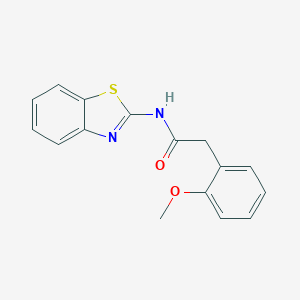

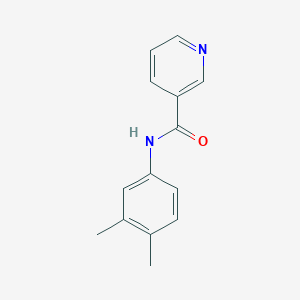

N-(6-methyl-1,3-benzothiazol-2-yl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(6-methyl-1,3-benzothiazol-2-yl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide, commonly known as MBZP, is a compound that belongs to the class of benzodiazepines. It is a psychoactive drug that has been used for its anxiolytic and sedative effects.

Wissenschaftliche Forschungsanwendungen

MBZP has been used in scientific research for various purposes. It has been found to be effective in reducing anxiety and inducing sedation in animal models. It has also been used to study the effects of benzodiazepines on the central nervous system and to investigate the role of GABA receptors in anxiety and sleep disorders.

Wirkmechanismus

MBZP acts on the GABA-A receptor, which is a ligand-gated ion channel that mediates the effects of GABA, the major inhibitory neurotransmitter in the brain. It enhances the binding of GABA to the receptor, leading to an increase in chloride ion influx and hyperpolarization of the neuron. This results in a decrease in neuronal excitability and the sedative and anxiolytic effects of the drug.

Biochemical and Physiological Effects

The biochemical and physiological effects of MBZP are similar to those of other benzodiazepines. It induces sedation, reduces anxiety, and has anticonvulsant and muscle relaxant properties. It also affects cognitive function, including memory and attention, and may cause drowsiness, dizziness, and impaired coordination.

Vorteile Und Einschränkungen Für Laborexperimente

MBZP has several advantages for lab experiments. It is easy to synthesize and has a well-established mechanism of action. It has been extensively studied in animal models and has been found to be effective in inducing sedation and reducing anxiety. However, there are also limitations to its use. It has a relatively short half-life and may require repeated administration to maintain its effects. It may also cause side effects, such as drowsiness and impaired coordination, which may affect the outcome of experiments.

Zukünftige Richtungen

There are several future directions for research on MBZP. One area of interest is the development of more potent and selective GABA-A receptor modulators that have fewer side effects. Another area of research is the investigation of the long-term effects of benzodiazepines on cognitive function and the risk of addiction and dependence. Additionally, the use of MBZP in the treatment of sleep disorders and anxiety disorders in humans warrants further investigation.

Conclusion

In conclusion, MBZP is a benzodiazepine compound that has been used in scientific research for its sedative and anxiolytic effects. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While MBZP has several advantages for lab experiments, its use should be carefully considered due to its potential side effects and the risk of addiction and dependence.

Synthesemethoden

The synthesis of MBZP involves the reaction of 6-methyl-2-aminobenzothiazole with acetylacetone, followed by the reaction of the resulting product with phenylhydrazine and pyrrolidine-2,3-dione. The final product is obtained by recrystallization from ethanol.

Eigenschaften

Produktname |

N-(6-methyl-1,3-benzothiazol-2-yl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide |

|---|---|

Molekularformel |

C19H17N3O2S |

Molekulargewicht |

351.4 g/mol |

IUPAC-Name |

N-(6-methyl-1,3-benzothiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide |

InChI |

InChI=1S/C19H17N3O2S/c1-12-7-8-15-16(9-12)25-19(20-15)21-18(24)13-10-17(23)22(11-13)14-5-3-2-4-6-14/h2-9,13H,10-11H2,1H3,(H,20,21,24) |

InChI-Schlüssel |

PLSJFSHVBXQZNM-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3CC(=O)N(C3)C4=CC=CC=C4 |

Kanonische SMILES |

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3CC(=O)N(C3)C4=CC=CC=C4 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-[(2-methylpentanoyl)amino]benzoate](/img/structure/B270733.png)

methanone](/img/structure/B270740.png)

![3-methyl-N-[(1S)-1-phenylethyl]benzamide](/img/structure/B270745.png)

![2-[2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B270746.png)

![2-[(2,6-dichlorobenzyl)sulfonyl]-N-phenylacetamide](/img/structure/B270750.png)

![1-[(4-Chlorophenoxy)acetyl]piperidine](/img/structure/B270755.png)